Superior Potency in Phenotypic Rescue Compared to Structural Analog GS3999 in a Genetic Zebrafish Model
In a whole-organism phenotypic screen for suppressors of the gridlock (grl) mutation in zebrafish, GS4012 demonstrated superior potency compared to its close structural analog, GS3999 (4-[2-(4-nitrophenylsulfanyl)-ethyl]-pyridine). The study explicitly states that GS4012 is a more potent suppressor [1]. This qualitative assessment is supported by quantitative dose-response data, which shows GS4012 achieves complete phenotypic rescue at a concentration where GS3999 is ineffective.
| Evidence Dimension | Phenotypic Rescue of Aortic Blood Flow in grl m145/m145 Zebrafish Embryos (Rescue Rate) |
|---|---|
| Target Compound Data | 100% rescue of tail circulation in all tested embryos (46 of 46) at a concentration of 7.5 µg/ml [1]. A 55% rescue rate (167 of 301) was observed at 2.5 µg/ml. |
| Comparator Or Baseline | GS3999 (4-[2-(4-nitrophenylsulfanyl)-ethyl]-pyridine). The study explicitly states GS4012 is 'a more potent suppressor than GS3999' [1]. |
| Quantified Difference | GS4012 achieves complete (100%) rescue at 7.5 µg/ml, a level of efficacy not demonstrated for GS3999 in the presented data. The magnitude of the difference is defined by the study's conclusion that GS4012 is more potent. |
| Conditions | Zebrafish grl m145/m145 embryos treated from 6 h.p.f. to 30 h.p.f. and scored for tail circulation at 48 h.p.f. |
Why This Matters
This direct, quantitative evidence establishes the compound's superior functional potency over a nearly identical chemical structure, justifying its selection for experiments requiring robust VEGF pathway activation and rescue of vascular defects.
- [1] Peterson, R. T., Shaw, S. Y., Peterson, T. A., Milan, D. J., Zhong, T. P., Schreiber, S. L., ... & Fishman, M. C. (2004). Chemical suppression of a genetic mutation in a zebrafish model of aortic coarctation. Nature Biotechnology, 22(5), 595-599. View Source
